molecular formula C14H15ClN4O2S B2900484 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034575-33-0

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2900484
CAS RN: 2034575-33-0
M. Wt: 338.81
InChI Key: MMEKZNNNPSLECS-UHFFFAOYSA-N
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Description

This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The compound selectively inhibits PCSK9 protein synthesis . The molecular formula of the compound is C14H15ClN4O2S and it has a molecular weight of 338.81.


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a chloropyridinyl group, a piperidinyl group, and a thiadiazolyl group. These groups contribute to the overall properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL .

Mechanism of Action

The compound acts by selectively inhibiting the synthesis of the PCSK9 protein . PCSK9 is a protein that regulates the amount of cholesterol in the body, so inhibiting its synthesis could potentially be useful in treating conditions related to high cholesterol.

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-9-13(22-18-17-9)14(20)19-6-2-3-10(8-19)21-12-4-5-16-7-11(12)15/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEKZNNNPSLECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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